(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative.
Synthesis of the Pyrazolone Core: This could involve the reaction of hydrazine derivatives with β-keto esters.
Coupling Reactions: The final steps would involve coupling the benzothiazole and pyrazolone intermediates with the pyridine moiety under specific conditions, such as using a base and a solvent like ethanol or DMF.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the benzothiazole ring.
Reduction: Reduction reactions could target the imine or azo functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Research: Could be used as a probe or inhibitor in enzymatic studies.
Industry
Materials Science: Possible applications in the development of organic semiconductors or dyes.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal uses, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(1,3-benzothiazol-2-yl)-5-ethyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which could confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H19N5OS |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H19N5OS/c1-3-8-15-18(13(2)22-17-11-6-7-12-21-17)19(26)25(24-15)20-23-14-9-4-5-10-16(14)27-20/h4-7,9-12,24H,3,8H2,1-2H3/b22-13+ |
InChI Key |
KTTNNEIMRQIWBI-LPYMAVHISA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/C4=CC=CC=N4)/C |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=N4)C |
Origin of Product |
United States |
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